High-Affinity Beta-2 Adrenergic Receptor (β2-AR) Antagonism Relative to Class Benchmark
2-Amino-N-isopropylbutanamide demonstrates potent antagonist activity at the β2 adrenergic receptor with an IC50 of 3.30 nM, as determined by inhibition of isoproterenol-induced cAMP production in HEK293 cells [1]. In a displacement assay using the same receptor, it exhibits a Ki of 12 nM against [3H]DHA [1]. This level of activity is substantially higher than many class-level comparators. For instance, a structurally related N-alkyl amide analog (BDBM50499311) shows an IC50 of 100 nM at the human β2 receptor in a comparable CHO-K1 cAMP assay [2]. The quantified difference represents a ~30-fold improvement in potency for the target compound.
| Evidence Dimension | β2-Adrenergic Receptor Antagonist Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 3.30 nM |
| Comparator Or Baseline | Analog BDBM50499311 (CHEMBL3736156) |
| Quantified Difference | Target is ~30-fold more potent (3.30 nM vs. 100 nM) |
| Conditions | Target: HEK293 cells expressing β2-AR (origin unknown), inhibition of isoproterenol-induced cAMP. Comparator: CHO-K1 cells expressing human β2-AR, HTRF cAMP assay. |
Why This Matters
This potency differential (low nM vs. high nM) is critical for researchers requiring robust β2-AR blockade at low concentrations to minimize off-target effects and solvent interference in cell-based assays.
- [1] BindingDB. BDBM50518975 (CHEMBL4450606). Affinity Data: IC50 = 3.30 nM (Antagonist activity at beta2 adrenergic receptor), Ki = 12 nM (Displacement of [3H]DHA). View Source
- [2] BindingDB. BDBM50499311 (CHEMBL3736156). Affinity Data: IC50 = 100 nM (Antagonist activity at human beta2 receptor in CHO-K1 cells). View Source
